molecular formula C22H20N4O3 B11233476 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233476
M. Wt: 388.4 g/mol
InChI Key: MIQKPWZQVKGBIU-UHFFFAOYSA-N
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Description

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzodioxepin ring, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H20N4O3/c1-27-17-6-3-15(4-7-17)13-21-24-22-23-10-9-18(26(22)25-21)16-5-8-19-20(14-16)29-12-2-11-28-19/h3-10,14H,2,11-13H2,1H3

InChI Key

MIQKPWZQVKGBIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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